{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine
Overview
Description
{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine is a useful research compound. Its molecular formula is C10H23N3 and its molecular weight is 185.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperidine structure are often involved in interactions with various receptors in the body, particularly in the nervous system. They may act as agonists or antagonists, enhancing or inhibiting the activity of these receptors .
Mode of action
The interaction of these compounds with their targets often involves binding to a specific site on the receptor, which can lead to a conformational change in the receptor and alter its activity .
Biochemical pathways
The specific pathways affected would depend on the particular receptors that the compound interacts with. For example, if the compound targets neurotransmitter receptors, it could influence neural signaling pathways .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives are often well-absorbed and can cross the blood-brain barrier, making them effective for targeting receptors in the brain .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and how it influences their activity. This could range from altering cell signaling to influencing gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the local concentration of other ligands that bind to the same receptor .
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)7-8-13-5-3-10(9-11)4-6-13/h10H,3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNORVYKHXAOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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